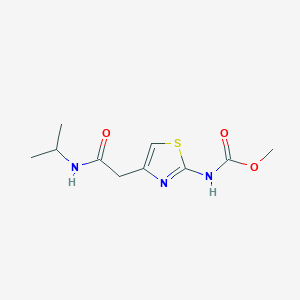

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-6(2)11-8(14)4-7-5-17-9(12-7)13-10(15)16-3/h5-6H,4H2,1-3H3,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCICDLMXBDWRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with isopropylamine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of new thiazole derivatives with different functional groups.

Scientific Research Applications

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Agrochemicals: It is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Thiazole-Carbamate Family

The compound shares structural homology with several urea and carbamate derivatives reported in the literature. Below is a comparative analysis based on functional groups, physicochemical properties, and biological relevance:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Functional Group Diversity :

- The target compound lacks the piperazine and hydrazone motifs seen in 3d , which are critical for the latter’s anticancer activity. Instead, its isopropylamide group may enhance lipophilicity compared to urea derivatives.

- Unlike Compound o , which features hydroperoxide and complex peptide-like chains, the target has a simpler carbamate-isopropylamide system, likely improving synthetic accessibility.

Physicochemical Properties :

- Melting points for urea derivatives (e.g., 3d: 225–226°C) are higher than typical carbamates due to stronger intermolecular hydrogen bonding in urea .

- The target’s molecular weight (~309 g/mol) is lower than most analogs, suggesting better bioavailability.

Biological Relevance :

Biological Activity

Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate, commonly known as Mesalamine, is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C12H16N2O3S

- Molecular Weight : Approximately 303.4 g/mol

- Appearance : White crystalline solid

Mesalamine's mechanism of action is complex and involves several pathways:

- Anti-inflammatory Activity : Mesalamine is primarily used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It acts topically on the colonic mucosa to exert its anti-inflammatory effects, reducing the production of inflammatory mediators like leukotrienes and prostaglandins.

- Antimicrobial Properties : Research indicates that Mesalamine may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell function. This property is particularly relevant in the context of treating infections associated with IBD.

- Cellular Interactions : The compound has been shown to interact with various cellular targets, potentially influencing cellular signaling pathways involved in inflammation and immune response .

Antitumor Effects

Mesalamine has demonstrated potential antitumor activity in various studies. It has been noted for its ability to inhibit cell proliferation in certain cancer cell lines, suggesting a role as an anticancer agent .

Antifilarial Activity

Research has also highlighted Mesalamine's antifilarial properties, showing effectiveness against specific parasitic infections.

Research Findings and Case Studies

Several studies have focused on the biological activity of Mesalamine:

- Study 1 : A clinical trial assessing the efficacy of Mesalamine in patients with ulcerative colitis reported significant improvement in clinical symptoms and endoscopic findings compared to placebo controls.

- Study 2 : In vitro studies demonstrated that Mesalamine inhibited the growth of leukemia L1210 cells, indicating its potential as an anticancer agent.

- Study 3 : A comparative study on thiazole derivatives found that compounds similar to Mesalamine exhibited potent antibacterial activity, reinforcing its relevance in antimicrobial research .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction parameters for Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate?

- Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by carbamate and isopropylamide coupling. Key parameters include:

- Temperature Control: Maintain 60–80°C during amide bond formation to prevent side reactions.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of intermediates.

- Catalysts: Employ coupling agents like EDC/HOBt for efficient carbamate formation.

Advanced techniques like microwave-assisted synthesis (10–15 min at 100°C) can enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the thiazole ring (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm).

- Mass Spectrometry (HRMS): Validate molecular weight (CHNOS; expected [M+H]: 294.09).

- HPLC-PDA: Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer: Prioritize assays based on structural analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.